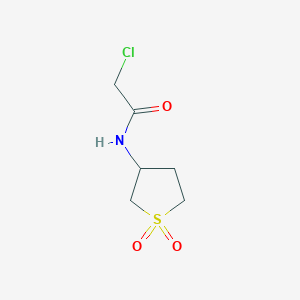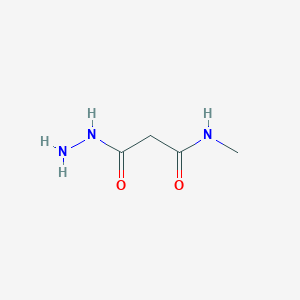
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C10H16ClNO3S. It has a molecular weight of 265.76 g/mol . The IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)acetamide .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C10H16ClNO3S/c11-5-10(13)12(6-8-1-2-8)9-3-4-16(14,15)7-9/h8-9H,1-7H2 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 62.8 Ų, indicating its polarity . It has a XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has 4 rotatable bonds .Scientific Research Applications
Environmental Health and Toxicology
Research into the environmental and health impacts of related compounds, especially those with chlorinated and brominated structures, has been extensive. Studies have focused on the toxicological and environmental implications of exposure to these compounds, providing insights into their behavior, bioaccumulation, and potential health risks. For instance, extensive monitoring following the industrial accident in Seveso, Italy, explored the long-term effects of dioxin exposure, uncovering associations with cardiovascular, respiratory diseases, and cancer incidences (Bertazzi et al., 1998). Such research highlights the importance of understanding the environmental persistence and health impacts of chemical compounds.
Analytical Chemistry and Environmental Monitoring
Analytical methods have been developed to detect and quantify the presence of hazardous compounds in environmental samples, contributing to the monitoring and management of chemical pollutants. Research on methodologies for analyzing contaminants like MCPD esters and glycidyl esters in food and biological samples illustrates the advancements in analytical chemistry for tracking potential toxins (Crews et al., 2013). These methods are essential for the ongoing assessment of chemical safety and environmental health.
Pharmacology and Therapeutic Research
The pharmacological properties of compounds, including their therapeutic potential and biochemical interactions, are a significant area of scientific inquiry. For example, N-acetylcysteine (NAC) and its derivatives have been studied for their antioxidant properties and potential in treating various disorders, showcasing the intersection of organic chemistry and medical applications (Samuni et al., 2013). Such research underlines the importance of chemical compounds in developing new treatments and understanding biological mechanisms.
Emerging Contaminants and Health Risks
The identification and assessment of emerging environmental contaminants, such as TDCPP, have underscored the need for continuous research into the sources, exposure pathways, and health effects of new chemical agents (Wang et al., 2020). This area of study is crucial for public health policy and environmental protection efforts.
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYROJFXBFTDBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378188 |
Source


|
| Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
CAS RN |
5612-41-9 |
Source


|
| Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)





![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)




